molecular formula C17H23BFNO4 B13725210 4-[[5-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]morpholine

4-[[5-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]morpholine

Cat. No.: B13725210
M. Wt: 335.2 g/mol
InChI Key: QWUYDLZMWIEQRD-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C17H23BFNO4

Molecular Weight

335.2 g/mol

IUPAC Name

[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-morpholin-4-ylmethanone

InChI

InChI=1S/C17H23BFNO4/c1-16(2)17(3,4)24-18(23-16)14-6-5-12(19)11-13(14)15(21)20-7-9-22-10-8-20/h5-6,11H,7-10H2,1-4H3

InChI Key

QWUYDLZMWIEQRD-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)C(=O)N3CCOCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[5-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]morpholine typically involves a multi-step process. One common method includes the following steps:

    Formation of the Boronic Ester: The starting material, 5-fluoro-2-iodophenyl, is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base to form the boronic ester intermediate.

    Coupling Reaction: The boronic ester intermediate is then coupled with morpholine using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[[5-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]morpholine undergoes various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acid derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Boronic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted morpholine derivatives.

Scientific Research Applications

4-[[5-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]morpholine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-[[5-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]morpholine involves its interaction with specific molecular targets and pathways. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The fluorine atom enhances the compound’s stability and bioavailability, while the morpholine ring contributes to its solubility and pharmacokinetic properties.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4-[[5-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]morpholine
  • CAS No.: 1418267-85-2 (from )
  • Molecular Formula: C₁₇H₂₃BFNO₄
  • Molecular Weight : 335.18 g/mol
  • Purity : ≥95% (PN-0990, )

This compound is a boronic ester derivative featuring a morpholine moiety linked via a carbonyl group to a fluorinated arylboronate. It is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceutical and materials science research .

Comparison with Structurally Similar Compounds

Structural Variations and Key Features

The following compounds share structural similarities with the target molecule, differing in substituents, aromatic systems, or functional groups:

Compound Name Key Structural Differences Molecular Formula Molecular Weight (g/mol) CAS No. Purity Reference
4-(3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine Lacks carbonyl group; fluorine at meta position C₁₆H₂₃BFNO₃ 307.18 1129541-03-2 Research grade
4-{[2-Fluoro-5-(tetramethyl-dioxaborolan-2-yl)phenyl]carbonyl}morpholine Fluorine at ortho position on phenyl ring C₁₇H₂₃BFNO₄ 335.18 1418267-85-2 ≥95%
4-(3-Methoxy-5-(tetramethyl-dioxaborolan-2-yl)phenyl)morpholine (4b) Methoxy substituent at meta position; no carbonyl group C₁₇H₂₆BNO₄ 331.21 - 67% yield
4-[5-(Tetramethyl-dioxaborolan-2-yl)-2-pyridinyl]morpholine Pyridine ring replaces benzene; no fluorine C₁₅H₂₂BN₂O₃ 290.16 485799-04-0 -
4-[3-(Tetramethyl-dioxaborolan-2-yl)benzyl]morpholine Benzyl linkage instead of carbonyl C₁₇H₂₅BNO₂ 292.20 364794-79-6 -

Physicochemical Properties

  • Solubility: The carbonyl group in the target compound may reduce solubility in non-polar solvents compared to benzyl-linked analogs ().
  • Stability : Tetramethyl-dioxaborolane groups generally improve stability against hydrolysis compared to free boronic acids .

Commercial Availability

  • Suppliers : Available from Combi-Blocks (PN-0990), EOS Med Chem, and Thermo Scientific, with prices ranging from $21,000/5g () to custom quotes .

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